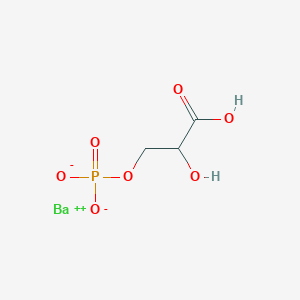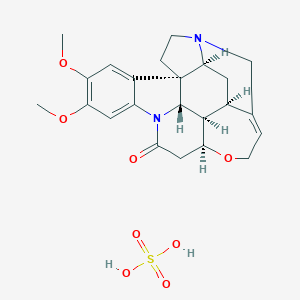
barium(2+);(2-carboxy-2-hydroxyethyl) phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
barium(2+);(2-carboxy-2-hydroxyethyl) phosphate: is a compound that combines glyceric acid with barium phosphate Glyceric acid is a three-carbon sugar acid, while barium phosphate is a salt formed from barium and phosphoric acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Oxidation of Glycerol: Glyceric acid can be synthesized by the oxidation of glycerol. A typical oxidant used is nitric acid, but catalytic oxidations have also been developed.
Formation of Barium Salt: To form glyceric acid 3-(barium phosphate), glyceric acid is reacted with barium phosphate under controlled conditions. The reaction typically involves mixing aqueous solutions of glyceric acid and barium phosphate, followed by precipitation and purification of the resulting compound.
Industrial Production Methods: Industrial production of glyceric acid involves the microbial oxidation of glycerol. Acetic acid bacteria, such as Gluconobacter species, are commonly used for this purpose. The process involves optimizing the initial glycerol concentration and aeration rate to achieve high yields of glyceric acid .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Glyceric acid can undergo further oxidation to produce tartronic acid.
Reduction: Reduction of glyceric acid can yield glycerol.
Esterification: Glyceric acid can react with alcohols to form esters.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid, oxygen with catalysts.
Reducing Agents: Hydrogen gas with metal catalysts.
Esterification Reagents: Alcohols and acid catalysts.
Major Products:
Tartronic Acid: Formed by the oxidation of glyceric acid.
Glycerol: Formed by the reduction of glyceric acid.
Esters: Formed by the esterification of glyceric acid with alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Biodegradable Polymers: Glyceric acid derivatives are used in the synthesis of biodegradable polymers for various applications.
Biology:
Metabolic Studies: Glyceric acid is an intermediate in glycolysis and the Calvin-Benson cycle, making it important for metabolic studies.
Medicine:
Drug Delivery Systems: Glyceric acid derivatives are explored for use in drug delivery systems due to their biocompatibility.
Industry:
Wirkmechanismus
Molecular Targets and Pathways: barium(2+);(2-carboxy-2-hydroxyethyl) phosphate exerts its effects through its involvement in metabolic pathways. In glycolysis, glyceric acid derivatives are intermediates that play a role in energy production. The compound interacts with enzymes such as phosphoglycerate kinase and phosphoglycerate mutase, facilitating the conversion of 3-phosphoglycerate to 2-phosphoglycerate .
Vergleich Mit ähnlichen Verbindungen
3-Phosphoglyceric Acid: An intermediate in glycolysis and the Calvin-Benson cycle.
2-Phosphoglyceric Acid: Another intermediate in glycolysis, involved in the conversion of 3-phosphoglycerate to phosphoenolpyruvate.
Glyceric Acid: The parent compound, a three-carbon sugar acid.
Uniqueness: barium(2+);(2-carboxy-2-hydroxyethyl) phosphate is unique due to its combination of glyceric acid and barium phosphate, which imparts distinct chemical and physical properties. This combination allows for specific applications in scientific research and industry that are not possible with the individual components alone.
Eigenschaften
CAS-Nummer |
22457-55-2 |
|---|---|
Molekularformel |
C6H12BaO14P2 |
Molekulargewicht |
507.43 g/mol |
IUPAC-Name |
barium(2+);2-hydroxy-3-phosphonooxypropanoate |
InChI |
InChI=1S/2C3H7O7P.Ba/c2*4-2(3(5)6)1-10-11(7,8)9;/h2*2,4H,1H2,(H,5,6)(H2,7,8,9);/q;;+2/p-2 |
InChI-Schlüssel |
CBJGUYOIDKQFCO-UHFFFAOYSA-L |
SMILES |
C(C(C(=O)O)O)OP(=O)([O-])[O-].[Ba+2] |
Kanonische SMILES |
C(C(C(=O)[O-])O)OP(=O)(O)O.C(C(C(=O)[O-])O)OP(=O)(O)O.[Ba+2] |
| 22457-55-2 | |
Piktogramme |
Acute Toxic |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















